molecular formula C5H3BrN2S B1511778 2-(2-Bromothiazol-4-yl)acetonitrile CAS No. 1254558-78-5

2-(2-Bromothiazol-4-yl)acetonitrile

Cat. No.: B1511778
CAS No.: 1254558-78-5
M. Wt: 203.06 g/mol
InChI Key: SDZVWJBEDJCDLZ-UHFFFAOYSA-N
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Description

“2-(2-Bromothiazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 . It is used in diverse scientific research due to its unique properties, making it valuable for synthesis and drug development.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 . This indicates the presence of bromine, nitrogen, sulfur, and carbon atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Electrochemical Properties

  • Electrochemical Reduction : The electrochemical reduction of 2-bromothiazole, a compound related to 2-(2-Bromothiazol-4-yl)acetonitrile, has been studied using cyclic voltammetry and controlled-potential electrolysis. This research found that the reduction involves both radical and carbanion intermediates, with potential applications in various electrochemical processes (Chang Ji & D. Peters, 1998).

Synthesis and Reactivity

  • Bromination Agent : A study on 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, a brominating agent, demonstrated its efficacy in selective bromination of anilines, phenols, and α-bromination of alkanones, indicating potential for modifying compounds like this compound (H. Veisi et al., 2014).
  • Functionalized Thiazole Frameworks : Research on synthesizing highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks shows the potential of thiazole derivatives in creating biologically active molecules, relevant to the study of this compound (Samet Belveren et al., 2017).

Biological Activities

  • Antimicrobial Agents : A study synthesized novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons with potential antimicrobial activities, indicating the usefulness of thiazole derivatives in developing new antimicrobial compounds, which could include derivatives of this compound (Z. Zaidi et al., 2021).

Analytical Applications

  • HPLC Quantification : An HPLC method was developed for the quantification of an acetonitrile-based impurity in Brompheniramine Maleate, highlighting the importance of analytical methods in assessing the purity and quality of pharmaceutical compounds related to this compound (S. S. Wagh et al., 2017).

Safety and Hazards

The safety information available indicates that “2-(2-Bromothiazol-4-yl)acetonitrile” may be harmful. The associated hazard statements are H302, H315, H319, H335, which refer to potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-8-4(1-2-7)3-9-5/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVWJBEDJCDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735500
Record name (2-Bromo-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254558-78-5
Record name (2-Bromo-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-(iodomethyl)thiazole (2.11 g, 6.942 mmol) in DMSO (15 mL) under nitrogen was treated with sodium cyanide (345.0 mg, 7.039 mmol) and allowed to stir for 40 minutes. The reaction was diluted with diethyl ether/water and the layers separated, the aqueous was extracted further with ether (2×) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated. The resultant residue was purified by column chromatography (3:1 Petroleum ether/EtOAc) to afford the product as a white solid (1.20 g, 86% Yield). 1H NMR (CDCl3, 400 MHz) δ 3.91 (2H, s), 7.31 (1H, s); MS (ES+) 204.95
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
diethyl ether water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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